molecular formula C5H15GeN B084769 (Dimethylamino)trimethylgermane CAS No. 13361-67-6

(Dimethylamino)trimethylgermane

Cat. No. B084769
CAS RN: 13361-67-6
M. Wt: 161.81 g/mol
InChI Key: UYGWWKQRYFFLPH-UHFFFAOYSA-N
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Description

(Dimethylamino)trimethylgermane is a chemical compound with the formula C5H15GeN . It is used extensively in scientific research due to its unique properties.


Physical And Chemical Properties Analysis

(Dimethylamino)trimethylgermane is a yellowish liquid . Its boiling point is between 102-104 °C . It is insoluble in water and reacts upon contact .

Scientific Research Applications

  • The study of superoxide radical anion production through OH radical-induced oxidation of trimethylamine, involving (Dimethylamino)methyl radicals (Das, Schuchmann, Schuchmann, & Sonntag, 1987).

  • Investigation of vapor phase thermal decomposition of trimethylamine in semiconductor growth, where a dimethylamino radical forms during decomposition (Thon, Saulys, Safvi, Games, & Kuech, 1997).

  • Synthesis of various carbofunctional germanium compounds from (chloromethyl)trimethylgermane, a related compound, for potential applications in material science (Mironov, Kravchenko, & Petrov, 1964).

  • Development of 6-substituted-2,4-dimethyl-3-pyridinols as antioxidants, involving 2,4-dimethyl-6-(dimethylamino)-3-pyridinol as a variant (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

  • Synthesis of biologically significant o-(dimethylamino)aryl ketones and acridones, showcasing the versatility of dimethylamino groups in pharmaceutical applications (Dubrovskiy & Larock, 2011).

  • Tetrakis(dimethylamino)ethene and trimethylamine as initiators in fluoride ion-catalyzed reactions, relevant in chemical synthesis (Chambers, Gray, & Korn, 1995).

  • The identification of oxidation products of tetrakis(dimethylamino)ethylene, demonstrating the reactivity of dimethylamino groups in oxidation processes (Carpenter & Bens, 1970).

  • Tetrylenes chelated by hybrid amido-amino ligand involving 2-[(N,N-dimethylamino)methyl]aniline, important in organometallic chemistry (Vaňkátová, Broeckaert, de Proft, Olejnik, Turek, Padělková, & Růžička, 2011).

Safety And Hazards

(Dimethylamino)trimethylgermane is a hazardous substance. It should be handled with care to avoid dust formation, inhalation of mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

N-methyl-N-trimethylgermylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15GeN/c1-6(2,3)7(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGWWKQRYFFLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Ge](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15GeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158201
Record name (Dimethylamino)trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dimethylamino)trimethylgermane

CAS RN

13361-67-6
Record name N,N,1,1,1-Pentamethylgermanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminotrimethylgermane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethylamino)trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethylamino)trimethylgermane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIMETHYLAMINOTRIMETHYLGERMANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TA George, MF Lappert - Journal of Organometallic Chemistry, 1968 - Elsevier
The addition of aminostannanes to a variety of di-substituted acetylenes and ethylenes is reported; leading to a wide range of functionally-substituted organotin compounds. It has been …
Number of citations: 51 www.sciencedirect.com
PJ Cordeiro, TD Tilley - Langmuir, 2011 - ACS Publications
Site-isolated Ta(V) centers were introduced onto the surface of a mesoporous SBA-15 support via the thermolytic molecular precursor method. After thermal treatment under oxygen, the …
Number of citations: 39 pubs.acs.org

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